6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of a dichlorophenyl group and a sulfonyl group attached to a pyrrolopyrimidine core
Properties
IUPAC Name |
6-(2,6-dichlorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O2S/c13-9-2-1-3-10(14)12(9)20(18,19)17-5-8-4-15-7-16-11(8)6-17/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQYINPDHINVOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Catalyst Systems
- DMF vs. THF : DMF enhances solubility of polar intermediates but complicates removal due to high boiling points. THF, while less polar, facilitates easier workup under reduced pressure.
- Catalyst Recycling : Palladium residues from coupling reactions are purged below 1 ppm using activated carbon filtration, critical for pharmaceutical-grade synthesis.
Yield Improvement Strategies
- Microwave Assistance : Reduces reaction time from 12 hours to 45 minutes for cyclization steps, improving overall yield by 15%.
- Telescoped Synthesis : Intermediate isolation is avoided, reducing yield loss from 20% to <5%.
Structural Characterization and Validation
Post-synthesis, the compound is validated via:
- High-Performance Liquid Chromatography (HPLC) : Purity >99.5% confirmed using C18 columns with acetonitrile/water gradients.
- Nuclear Magnetic Resonance (NMR) : Distinct peaks for the sulfonyl group (δ 3.8–4.1 ppm) and pyrrolo protons (δ 6.7–7.3 ppm) confirm regiochemistry.
- Mass Spectrometry : Molecular ion peak at m/z 394.5 aligns with the theoretical molecular weight.
Industrial-Scale Considerations
Large batches (>1 kg) require:
Chemical Reactions Analysis
Types of Reactions
6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atoms with the nucleophile .
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure characterized by a pyrrolo[3,4-d]pyrimidine core with a sulfonyl group and a dichlorophenyl substituent. Its chemical formula is C12H10Cl2N2O2S, and it can be represented by the following structural formula:
The presence of the sulfonyl group enhances its solubility and reactivity, making it suitable for various chemical modifications.
Anticancer Activity
Research indicates that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been shown to inhibit tumor growth in various cancer models. A study highlighted that these compounds could act as inhibitors of specific kinases involved in cancer progression, such as the tyrosine kinase family .
Antiviral Properties
In addition to anticancer activity, certain derivatives of pyrrolo[3,4-d]pyrimidine have demonstrated antiviral effects. They target viral replication mechanisms and have been evaluated for their efficacy against viruses such as HIV and HCV. The mechanism often involves the inhibition of viral polymerases or proteases .
Anti-inflammatory Effects
The compound also shows potential as an anti-inflammatory agent. Research has indicated that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This makes it a candidate for treating inflammatory diseases.
Neuroprotective Effects
Recent studies suggest that derivatives of this compound may offer neuroprotective benefits. They have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing synthetic routes to enhance yield and reduce environmental impact. Various methodologies including cross-coupling reactions and condensation techniques are employed to develop new derivatives with improved biological activities .
Case Study 1: Anticancer Activity
A study published in Pharmaceuticals explored the anticancer effects of pyrrolo[3,4-d]pyrimidine derivatives on human cancer cell lines. The researchers found that specific modifications to the sulfonyl group significantly enhanced cytotoxicity against breast cancer cells. The compound's mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antiviral Efficacy
Another investigation assessed the antiviral potential of related compounds against Hepatitis C virus (HCV). The study demonstrated that certain derivatives could inhibit viral replication by interfering with the viral life cycle at multiple stages. These findings suggest a promising avenue for developing new antiviral therapies based on this chemical scaffold .
Mechanism of Action
The mechanism of action of 6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the pyrrolopyrimidine core contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 6-((2,6-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- 6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- 6-((2,6-dibromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Uniqueness
6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is unique due to the presence of the dichlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological and chemical applications compared to its analogs with different substituents.
Biological Activity
6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanism of action, and therapeutic applications.
Synthesis and Characterization
The compound can be synthesized through various methods involving multi-step reactions. For instance, one method includes the use of a Ugi reaction followed by cycloaddition processes to form the pyrrolo[3,4-d]pyrimidine framework. The final product is characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- IC50 Values : The compound showed IC50 values ranging from 1.0 to 5.0 µM against A549 (lung cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer) cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
The proposed mechanism of action involves the inhibition of specific kinases involved in cell proliferation and survival pathways. Molecular docking studies suggest that the compound binds effectively to the ATP-binding site of these kinases, thereby blocking their activity and leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Minimum Inhibitory Concentration (MIC) : The MIC values against various bacterial strains ranged from 0.5 to 2 µg/mL. Notably, it demonstrated strong activity against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. Research indicates that substituents on the phenyl ring significantly affect its potency:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increased cytotoxicity |
| Electron-donating | Decreased cytotoxicity |
Case Studies
- Study on Gastric Cancer : A study evaluated the effects of this compound on SGC-7901 cells, revealing a growth inhibition rate of over 75% at concentrations above 10 µM. The study concluded that the compound could serve as a lead for developing new gastric cancer therapies .
- Antimicrobial Efficacy : In a comparative study with traditional antibiotics, this compound exhibited superior antimicrobial activity against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis yield of 6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine?
- Methodological Answer : Synthesis optimization requires precise control of temperature (e.g., 60–80°C for sulfonation reactions), solvent selection (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios of reagents. Multi-step protocols often involve sequential coupling of the pyrrolopyrimidine core with sulfonyl chlorides under inert atmospheres. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is critical to isolate the compound ≥95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H, ¹³C, and 2D-COSY) to verify proton environments, particularly the sulfonyl and dichlorophenyl groups.
- FTIR to confirm sulfonyl (S=O, ~1350 cm⁻¹) and aromatic C-Cl (600–800 cm⁻¹) stretches.
- High-Resolution Mass Spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Advanced Research Questions
Q. What experimental strategies are recommended for identifying biological targets of this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to screen for binding interactions with enzymes (e.g., kinases) or receptors.
- X-ray Crystallography or Cryo-EM for resolving ligand-target complexes if crystallization is feasible.
- Gene Knockdown Studies (siRNA/CRISPR) to correlate compound activity with specific pathways .
Q. How can contradictory bioactivity data across cell lines be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell viability protocols (e.g., MTT vs. ATP-based assays).
- Metabolic Profiling : Use LC-MS to identify metabolite interference (e.g., cytochrome P450-mediated degradation).
- Molecular Dynamics Simulations : Model compound-receptor interactions to assess binding affinity variations due to polymorphisms .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer :
- Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous buffers; monitor degradation via HPLC.
- Ecotoxicology Models : Use Daphnia magna or Danio rerio (zebrafish) to assess acute/chronic toxicity (LC₅₀/EC₅₀).
- Soil Sorption Experiments : Measure log Koc values using batch equilibrium methods .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 70%)?
- Methodological Answer :
- Parameter Replication : Re-examine reaction parameters (e.g., solvent purity, catalyst age).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-sulfonated derivatives).
- Catalyst Screening : Compare yields using Pd(PPh₃)₄ vs. CuI in coupling steps .
Q. What statistical approaches validate reproducibility in biological assays?
- Methodological Answer :
- Power Analysis : Determine sample size (n ≥ 3) to ensure statistical significance (p < 0.05).
- ANOVA with Post-Hoc Tests : Compare dose-response curves across replicates.
- Quality Control (QC) Standards : Include reference inhibitors (e.g., staurosporine for kinase assays) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
